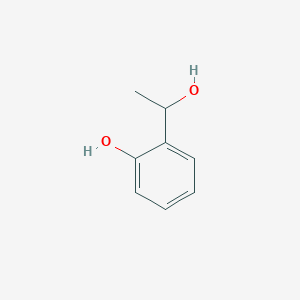

2-(1-Hydroxyethyl)phenol

Description

Structural Context and Isomeric Considerations within Phenolic Chemistry

2-(1-Hydroxyethyl)phenol, with the chemical formula C8H10O2, is a derivative of phenol (B47542), a class of organic compounds characterized by a hydroxyl (-OH) group attached to an aromatic ring. ontosight.ai The structure of this compound specifically consists of a phenol ring with a 1-hydroxyethyl group (-CH(OH)CH3) substituted at the ortho position (the carbon atom adjacent to the hydroxyl group). nih.gov This positioning is crucial as it influences the molecule's chemical properties and reactivity.

The presence of both a hydroxyl group on the aromatic ring and a hydroxyl group on the ethyl side chain allows for intramolecular hydrogen bonding, a key feature that distinguishes it from its isomers. The compound has a chiral center at the carbon atom of the hydroxyethyl (B10761427) group, meaning it can exist as two different enantiomers: (R)-2-(1-Hydroxyethyl)phenol and (S)-2-(1-Hydroxyethyl)phenol. nih.gov

Isomers of 1-Hydroxyethylphenol

The position of the 1-hydroxyethyl group on the phenol ring gives rise to three positional isomers:

This compound (ortho-isomer): The subject of this article.

3-(1-Hydroxyethyl)phenol (meta-isomer): The hydroxyethyl group is at the meta position. nih.govsimsonpharma.com

4-(1-Hydroxyethyl)phenol (para-isomer): The hydroxyethyl group is at the para position.

The differing substitution patterns of these isomers lead to variations in their physical and chemical properties, such as polarity and boiling points, and also affect their biological activities and roles in chemical reactions. For instance, the para-isomer, 4-(1-hydroxyethyl)phenol, is recognized as a substrate for the enzyme vanillyl alcohol oxidase. Another related isomer is 2-(2-Hydroxyethyl)phenol, where the hydroxyl group is on the second carbon of the ethyl chain, altering its chemical reactivity. cymitquimica.comcore.ac.uk

Research Significance of the this compound Scaffold in Organic Synthesis

The this compound scaffold is a valuable building block in organic synthesis due to its bifunctional nature, containing both a nucleophilic phenolic hydroxyl group and a secondary alcohol. This structure allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.

One primary area of its application is in the synthesis of substituted phenolic compounds. For example, derivatives such as 4-chloro-2-(1-hydroxyethyl)phenol (B8755871) are synthesized from corresponding acetophenones. prepchem.com The synthesis of this compound itself is often achieved through the reduction of o-hydroxyacetophenone.

The hydroxyethyl group can be a precursor for other functional groups. For instance, it can be oxidized to a ketone to form 2-acetylphenol or undergo dehydration to yield 2-vinylphenol. These transformations open pathways to a wide range of other compounds. Research has shown that related hydroxyethylphenol derivatives are used in the synthesis of pharmacologically active molecules, such as beta-2 adrenergic receptor agonists. google.com

Furthermore, the chiral nature of this compound makes it a useful starting material for the stereoselective synthesis of compounds. Enzymatic reactions, for example, can be employed to produce specific enantiomers, which is of high importance in the pharmaceutical industry where the chirality of a molecule can determine its efficacy and safety. acs.orgnih.gov For instance, ketoreductases can be used for the stereoselective synthesis of related chloro-substituted hydroxyethyl phenols. wipo.int

The reactivity of the phenolic hydroxyl group and the secondary alcohol allows for the construction of heterocyclic compounds. For example, intramolecular cyclization reactions can lead to the formation of furan (B31954) or pyran ring systems fused to the benzene (B151609) ring.

Properties

IUPAC Name |

2-(1-hydroxyethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(9)7-4-2-3-5-8(7)10/h2-6,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNCFFFHVBWVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 1 Hydroxyethyl Phenol

Biocatalytic Synthesis and Enzymatic Resolution of 2-(1-Hydroxyethyl)phenol Enantiomers

Lipase-Catalyzed Enantioselective Hydrolysis and Acylation

The kinetic resolution of racemic alcohols using lipases is a powerful and widely adopted strategy for producing enantiomerically pure compounds. jocpr.com This method relies on the ability of lipases to selectively catalyze the acylation or hydrolysis of one enantiomer at a much faster rate than the other, allowing for the separation of the two. jocpr.com While specific studies on the kinetic resolution of this compound are not extensively documented, the principles are well-established through research on structurally analogous secondary alcohols, such as 1-phenylethanol. mdpi.com

Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have demonstrated high efficiency and enantioselectivity in these transformations. mdpi.com The process can be conducted in two primary ways: enantioselective acylation (or transesterification) of the racemic alcohol or enantioselective hydrolysis of its corresponding racemic ester.

Enantioselective Acylation: In this approach, the racemic this compound is treated with an acyl donor, such as vinyl acetate (B1210297), in a non-polar organic solvent like hexane (B92381) or toluene (B28343). The lipase selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. This allows for the separation of the resulting ester from the unreacted alcohol. For the kinetic resolution of similar aryl alcohols, CALB has shown excellent performance, often achieving high enantiomeric excess (ee) for both the product and the remaining substrate at around 50% conversion. mdpi.comnih.gov

Enantioselective Hydrolysis: Alternatively, a racemic ester of this compound (e.g., 2-(1-acetoxyethyl)phenol) can be subjected to hydrolysis in an aqueous buffer system. The lipase selectively hydrolyzes one enantiomer of the ester back to the alcohol, leaving the other ester enantiomer untouched.

The choice of lipase, acyl donor, and solvent are critical parameters that influence both the reaction rate and the enantioselectivity (E value). Lipases from Pseudomonas and Burkholderia species are also frequently used and can sometimes offer complementary selectivity to CALB. osaka-u.ac.jp

| Enzyme | Substrate Analogue | Acyl Donor | Solvent | Key Finding |

| Candida antarctica Lipase B (CALB), immobilized (Novozym 435) | (rac)-1-phenylethanol | Isopropenyl acetate | Toluene | 96% conversion and 98% enantiomeric excess of (R)-1-phenylethyl acetate achieved in 8 hours in a dynamic kinetic resolution setup. mdpi.com |

| Pseudomonas cepacia Lipase | (R,S)-aryltrimethylsilyl chiral alcohols | Vinyl acetate | Hexane | Excellent results with enantiomeric excesses >99% and isolated yields up to 49%. nih.gov |

| Lipase PS-Amano-IMH (Burkholderia cepacia) | rac-2-hydroxybiaryl | Vinyl acetate | n-Heptane | High enantioselectivity and faster reaction progress compared to other solvents like toluene or acetone. osaka-u.ac.jp |

This table presents data from studies on substrate analogues to illustrate the effectiveness of lipase-catalyzed kinetic resolutions.

Multi-Enzyme Cascade Systems for Hydroxyethylation of Phenols

Multi-enzyme cascade reactions represent a sophisticated approach in biocatalysis, mimicking nature's synthetic efficiency by combining multiple enzymatic steps in a single pot. This strategy circumvents the need to isolate and purify intermediates, which saves time, resources, and energy while reducing waste. acs.org A redox-neutral, multi-enzyme system has been developed for the stereoselective hydroxyethylation of simple phenols, providing direct access to chiral benzylic alcohols like this compound. acs.org

This innovative four-enzyme cascade formally achieves the hydroxyethylation of phenols using pyruvate (B1213749) as a cosubstrate, with carbon dioxide as the only byproduct. acs.org The cascade proceeds through the following steps:

An engineered tyrosine phenol (B47542) lyase (TPL) catalyzes the coupling of a phenol with pyruvate and ammonia (B1221849) to form a tyrosine derivative.

A tyrosine aminomutase (TAM) then converts the tyrosine derivative into the corresponding β-tyrosine.

A phenylalanine ammonia lyase (PAL) subsequently eliminates ammonia to yield a substituted coumaric acid.

Finally, a ferulic acid decarboxylase (FDC) variant first decarboxylates the coumaric acid to a vinylphenol intermediate, which is then hydrated by a promiscuous vinylphenol hydratase (VPH) activity of the same enzyme to produce the final (S)-1-(hydroxyphenyl)ethanol product. acs.org

This cascade has been successfully applied to a range of substituted phenols, demonstrating its versatility. A key advantage is the avoidance of preparing and handling unstable vinylphenol intermediates, which are prone to polymerization. acs.org

| Substrate (Phenol) | Conversion to Benzylic Alcohol (%) | Enantiomeric Excess (ee %) |

| Phenol | 64 | >99 (S) |

| 3-Methylphenol (m-cresol) | 73 | >99 (S) |

| 3-Methoxyphenol | 99 | >99 (S) |

| 3-Chlorophenol | 81 | >99 (S) |

| 2-Methylphenol (o-cresol) | <5 | n.d. |

| 2-Methoxyphenol | 47 | >99 (S) |

| 2-Fluorophenol | 66 | >99 (S) |

Data adapted from a study on a four-enzyme cascade for the hydroxyethylation of various substituted phenols. acs.org

Green Chemistry Principles in this compound Synthesis

Utilization of Renewable Feedstocks and Environmentally Benign Solvents

A key goal of green chemistry is to replace petroleum-derived feedstocks with renewable alternatives. Phenolic compounds themselves can be derived from lignin, a major component of lignocellulosic biomass, offering a sustainable starting point for the synthesis of this compound. researchgate.net

Furthermore, the reagents used in the synthesis can be sourced from renewable materials. For instance, a novel catalytic hydroxyethylation of phenols has been developed using ethylene (B1197577) glycol diacetate as the hydroxyethylating agent. researchgate.net This method serves as a safer and more sustainable substitute for the highly toxic and petroleum-derived ethylene oxide. Ethylene glycol and its esters can be produced from bio-based resources, reducing the carbon footprint of the synthesis. researchgate.net

The choice of solvent is also critical. In lipase-catalyzed resolutions, hazardous solvents like toluene can often be replaced with more benign alternatives such as n-heptane or 2-methyltetrahydrofuran (B130290) (2-MeTHF) without compromising, and sometimes even improving, catalytic efficiency and selectivity. osaka-u.ac.jp Aqueous buffer systems, used in enzymatic hydrolysis and some multi-enzyme cascades, are inherently green solvents. acs.org

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems focuses on replacing stoichiometric reagents with highly efficient and recyclable catalysts. Biocatalysts, such as the enzymes used in lipase-catalyzed resolutions and multi-enzyme cascades, are prime examples of sustainable catalysts. They are derived from renewable sources, operate under mild conditions (ambient temperature and pressure), are biodegradable, and exhibit exceptional selectivity, which minimizes byproduct formation. acs.org

In addition to biocatalysts, research into heterogeneous metal catalysts offers pathways for greener chemical syntheses. For example, iron-containing metal-organic frameworks (Fe-MOFs) have been used as recyclable catalysts for the hydroxylation of phenol using hydrogen peroxide, an environmentally benign oxidant that produces only water as a byproduct. scirp.org While not a direct synthesis of this compound, such technologies point toward the potential for developing sustainable catalytic systems for various phenol functionalization reactions. The goal is to create robust catalysts that can be easily separated from the reaction mixture and reused multiple times, thereby reducing waste and cost. acs.orgscirp.org The transition from traditional metal catalysts that require harsh conditions to more sustainable systems, including biocatalysts and advanced heterogeneous catalysts, is a critical step toward the environmentally responsible production of this compound. nih.gov

Comprehensive Spectroscopic Characterization of 2 1 Hydroxyethyl Phenol

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the functional groups and bonding arrangements within a molecule. For 2-(1-Hydroxyethyl)phenol, these methods are crucial for identifying characteristic vibrational modes and understanding intermolecular forces.

The vibrational spectra of this compound are characterized by distinct bands corresponding to the stretching and bending motions of its constituent functional groups, including the hydroxyl (-OH) groups, the aromatic ring, and the ethyl side chain. While a complete experimental spectrum is interpreted based on computational models (like Density Functional Theory, DFT), a general assignment can be made based on characteristic group frequencies. wu.ac.th

Major absorptions in the infrared spectrum indicate the presence of hydroxyl and aromatic systems. aau.dk The analysis relies on comparing experimental frequencies with scaled theoretical values to assign the vibrational bands accurately. wu.ac.th

Table 1: Vibrational Band Assignments for this compound

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) (Expected) | FT-Raman Wavenumber (cm⁻¹) (Expected) | Description |

|---|---|---|---|

| O-H Stretching (Alcohol & Phenol) | 3600 - 3200 (broad) | 3600 - 3200 (weak) | Stretching of phenolic and alcoholic hydroxyl groups, often broadened by hydrogen bonding. pressbooks.pub |

| Aromatic C-H Stretching | 3100 - 3000 | 3100 - 3000 (strong) | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |

| Aliphatic C-H Stretching | 3000 - 2850 | 3000 - 2850 | Asymmetric and symmetric stretching of the methyl (CH₃) and methine (CH) groups. |

| Aromatic C=C Stretching | 1620 - 1580, 1500 - 1450 | 1620 - 1580 (strong) | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring. |

| O-H Bending | 1440 - 1260 | Weak or absent | In-plane bending of the phenolic and alcoholic O-H groups. |

| C-O Stretching | 1260 - 1180 (Phenol), 1150 - 1050 (Alcohol) | Moderate | Stretching of the C-O bonds of the phenol (B47542) and secondary alcohol. |

Note: The data in this table is based on typical frequency ranges for the specified functional groups and molecular structures found in similar phenolic compounds.

The most significant intermolecular and intramolecular interaction in this compound is hydrogen bonding. The presence of both a hydrogen bond donor (the hydroxyl groups) and acceptors (the oxygen atoms) allows for the formation of a stable six-membered ring via an intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the adjacent ethyl-hydroxyl group.

This interaction is readily observable in the FT-IR spectrum. The O-H stretching band, typically sharp and located around 3600 cm⁻¹, becomes significantly broadened and shifts to a lower frequency (e.g., 3500-3200 cm⁻¹). This broadening is a classic spectroscopic signature of hydrogen bonding. researchgate.net Computational studies on related 2-substituted phenols confirm that conformations featuring such intramolecular hydrogen bonds are energetically favorable. acs.org The formation of these interactions can be further studied by analyzing the charge distribution and reactive sites of the molecule. wu.ac.th

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution.

A ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) provides detailed information about the electronic environment of the protons. rsc.org

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 6.81 - 7.18 | Multiplet (m) | - | 4H | Aromatic protons (H-3, H-4, H-5, H-6) |

| 5.02 - 5.07 | Doublet of Doublets (dd) | 6.4, 6.8 | 1H | Methine proton (-CH(OH)-) |

| 2.04 | Singlet (s) | - | 1H | Phenolic hydroxyl proton (-OH) |

| 1.56 - 1.58 | Doublet (d) | 6.8 | 3H | Methyl protons (-CH₃) |

Data sourced from a study on the reduction of ketones. rsc.org Note: The hydroxyl proton signals (2.04 and 1.42-1.43 ppm) may be broad and their chemical shifts can vary with concentration and temperature.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

|---|---|

| 155 - 152 | C-2 (Aromatic, attached to -OH) |

| 130 - 128 | C-1 (Aromatic, attached to ethyl group) |

| 128 - 115 | C-3, C-4, C-5, C-6 (Aromatic CH) |

| 70 - 65 | C-7 (Methine, -CH(OH)-) |

Note: These are predicted chemical shift ranges based on typical values for similar chemical environments. pressbooks.pub

The this compound molecule possesses a stereocenter at the carbinol carbon (the carbon bearing the alcoholic hydroxyl group), meaning it can exist as two enantiomers: (R)-2-(1-Hydroxyethyl)phenol and (S)-2-(1-Hydroxyethyl)phenol. nih.gov Standard NMR analysis of a racemic mixture will show a single set of peaks, as enantiomers are indistinguishable in a non-chiral environment. rsc.org

The elucidation of the absolute configuration requires specific NMR techniques. researchgate.net This can be achieved by:

Using a Chiral Solvating Agent (CSA): Adding a CSA to the NMR tube can induce diastereomeric interactions, causing separate signals for each enantiomer to appear in the spectrum.

Derivatization: Reacting the compound with a chiral derivatizing agent to form diastereomers, which inherently have different NMR spectra. wordpress.com

Analysis of Pure Enantiomers: If the enantiomers can be separated by chiral chromatography, the absolute configuration of each can be determined and assigned using methods like X-ray crystallography or by comparing optical rotation values to known standards. nih.gov

The preferred conformation of this compound in solution is largely dictated by the stabilizing intramolecular hydrogen bond between the phenolic -OH and the alcoholic oxygen. acs.org This interaction restricts the rotation around the C1-C7 bond and the C2-O(H) bond, favoring a planar-like six-membered ring structure.

Further conformational details, such as the spatial relationship between the protons on the ethyl side chain and the aromatic ring, can be investigated using two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). wordpress.com Cross-peaks in a NOESY spectrum indicate through-space proximity between nuclei, allowing for the mapping of the molecule's three-dimensional shape in solution. wordpress.com

High-Resolution Mass Spectrometry (HRMS, GC-TOF-HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula.

For this compound, the molecular formula is C₈H₁₀O₂. The calculated exact mass is 138.068079557 Da. nih.gov The ability of HRMS to measure this value with high precision (typically within 5 ppm) confirms the elemental composition and distinguishes it from other species with the same nominal mass. acs.org

Gas Chromatography coupled with Time-of-Flight High-Resolution Mass Spectrometry (GC-TOF-HRMS) is a powerful technique for separating and identifying volatile compounds in complex mixtures. This method has been successfully used to identify isomers like 4-(2-hydroxyethyl)phenol in complex matrices, demonstrating its high sensitivity and specificity. researchgate.netgcms.cz The deconvolution function in GC-TOF-HRMS is particularly effective at resolving co-eluting peaks, ensuring accurate identification. gcms.cz

The mass spectrum also reveals information about the molecule's structure through its fragmentation pattern.

Table 4: Plausible Mass Fragments for this compound in Mass Spectrometry

| m/z | Proposed Fragment Ion | Formula | Description |

|---|---|---|---|

| 138 | [M]⁺• | [C₈H₁₀O₂]⁺• | Molecular Ion |

| 123 | [M - CH₃]⁺ | [C₇H₇O₂]⁺ | Loss of a methyl radical via alpha-cleavage, a common fragmentation for secondary alcohols. |

| 120 | [M - H₂O]⁺• | [C₈H₈O]⁺• | Loss of a neutral water molecule. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-2-(1-Hydroxyethyl)phenol |

| (S)-2-(1-Hydroxyethyl)phenol |

| 4-(2-hydroxyethyl)phenol |

| 2-Hydroxyphenethyl alcohol |

Elucidation of Fragmentation Pathways and Structural Information

The molecular ion for this compound would appear at a mass-to-charge ratio (m/z) of 138. Due to the presence of the alcohol and phenol functional groups, this molecular ion is expected to undergo several characteristic fragmentation reactions. The most common fragmentation pathways for alcohols involve the cleavage of bonds adjacent to the oxygen-bearing carbon (alpha-cleavage). slideshare.net

A primary fragmentation route for this compound is the alpha-cleavage of the methyl group (•CH₃), which would result in a stable, resonance-delocalized fragment ion at m/z 123. Another significant fragmentation pathway involves the loss of a water molecule (H₂O) from the molecular ion, leading to a fragment at m/z 120. This is a common process for alcohols. slideshare.net

Further fragmentation can occur. For the related isomer, 2-(2-hydroxyethyl)phenol, a major peak is observed at m/z 107, resulting from benzylic cleavage. nih.gov For this compound, a similar rearrangement and fragmentation could lead to the formation of a hydroxytropylium ion at m/z 107, a common and stable fragment in the mass spectra of benzyl (B1604629) alcohol derivatives. slideshare.net This ion could subsequently lose carbon monoxide (CO) to yield a fragment at m/z 79. The phenyl cation itself may be observed at m/z 77. slideshare.net The presence of an ortho-hydroxyl group can influence fragmentation, sometimes leading to unique pathways compared to its meta and para isomers, such as the elimination of small molecules following intramolecular interactions. nih.govresearchgate.net

The predicted fragmentation data is summarized in the interactive table below.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound are primarily governed by the phenol chromophore. UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, while fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. nih.gov For phenolic compounds, these techniques are sensitive to substitution on the aromatic ring and to the surrounding solvent environment. bgu.ac.il The presence of the 1-hydroxyethyl substituent, an alkyl alcohol group, is not expected to be a strong chromophore itself but will influence the electronic transitions of the phenol ring.

Investigation of Photophysical Properties

The photophysical properties of this compound are dictated by the electronic transitions within the substituted benzene ring. The absorption spectrum is expected to be similar to that of phenol, which exhibits absorption maxima in water at approximately 270 nm. bgu.ac.il The alkyl substituent at the ortho position may cause a slight bathochromic (red) shift in the absorption maximum.

Upon excitation with UV light, this compound is expected to exhibit fluorescence. The fluorescence of phenol derivatives is a well-studied phenomenon. nih.govresearchgate.net The emission wavelength and quantum yield are influenced by factors such as solvent polarity and hydrogen bonding capabilities. elsevierpure.com For phenol in aqueous solution, fluorescence emission occurs with a maximum around 300-340 nm, depending on the specific conditions and excitation wavelength. redalyc.orgscispace.com The presence of the hydroxyethyl (B10761427) group may lead to intramolecular hydrogen bonding with the phenolic hydroxyl group, which can affect the excited-state properties and potentially alter the fluorescence lifetime and quantum yield compared to unsubstituted phenol. elsevierpure.com Halogen substitution on similar phenolic structures has been shown to shift emission wavelengths and alter quantum yields, highlighting the sensitivity of the fluorophore to structural modifications. mdpi.com

The expected photophysical data for this compound in a neutral aqueous solution are summarized in the interactive table below. These values are based on the known properties of phenol. bgu.ac.il

Computational Chemistry and Theoretical Investigations of 2 1 Hydroxyethyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of many-body systems. For 2-(1-Hydroxyethyl)phenol, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31++G(d,p), provide a robust framework for predicting a variety of molecular properties. wu.ac.thwu.ac.th

Geometry Optimization and Prediction of Structural Parameters

The first step in a computational analysis is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing a prediction of the molecule's three-dimensional structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

Theoretical calculations for similar phenolic compounds have shown that DFT methods can reproduce structural parameters with a high degree of accuracy when compared to experimental data. wu.ac.th For this compound, the optimized geometry would reveal the precise spatial relationship between the phenyl ring, the hydroxyl group, and the hydroxyethyl (B10761427) substituent.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-O (phenolic) | 1.36 | |

| C-O (alcoholic) | 1.43 | |

| C-C (ethyl) | 1.54 | |

| **Bond Angles (°) ** | C-C-C (aromatic) | 119 - 121 |

| C-C-O (phenolic) | 118 - 120 |

Theoretical Vibrational Frequency Prediction and Experimental Correlation

Theoretical vibrational analysis is a key outcome of DFT calculations, providing predicted frequencies for the fundamental modes of molecular vibration. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. researchgate.net

For this compound, characteristic vibrational modes would include O-H stretching of the phenolic and alcoholic groups, C-H stretching of the aromatic ring and the ethyl group, C-O stretching, and various bending and deformation modes of the phenyl ring. Studies on similar molecules have demonstrated a high degree of correlation between scaled theoretical vibrational wavenumbers and experimental results. wu.ac.th

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (phenolic) | ~3600 | ~3500-3600 (sharp) |

| O-H Stretch (alcoholic) | ~3650 | ~3600-3650 (sharp) |

| C-H Stretch (aromatic) | ~3050-3100 | ~3000-3100 |

| C-H Stretch (aliphatic) | ~2850-2960 | ~2850-2960 |

| C-O Stretch (phenolic) | ~1200-1260 | ~1200-1260 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red or orange), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. wu.ac.th

For this compound, the MEP surface would be expected to show negative potential localized around the oxygen atoms of the hydroxyl groups, indicating their role as sites for electrophilic interaction. The hydrogen atoms of the hydroxyl groups and the aromatic ring would likely exhibit positive potential. wu.ac.th

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. tandfonline.com

In the case of this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the oxygen atom of the phenolic hydroxyl group. The LUMO, conversely, would be expected to be distributed over the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity. tandfonline.com

Table 3: Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and based on typical DFT calculations for phenolic compounds.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -8.5 to -9.5 |

| LUMO Energy | -1.0 to -2.0 |

Reactivity Descriptors: Fukui Functions and Mulliken Charge Analysis

To further quantify the reactivity of different atomic sites within this compound, reactivity descriptors such as Fukui functions and Mulliken charges can be calculated. Fukui functions indicate the change in electron density at a particular site when the total number of electrons in the molecule changes, highlighting sites for nucleophilic, electrophilic, and radical attack. wu.ac.th

Mulliken charge analysis provides an estimation of the partial atomic charges, offering insights into the charge distribution across the molecule. researchgate.net For this compound, the oxygen atoms are expected to carry significant negative Mulliken charges, while the hydrogen atoms of the hydroxyl groups and some carbon atoms will have positive charges. researchgate.net

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry can also be employed to simulate reaction mechanisms and analyze the transition states involved. For this compound, this could involve studying reactions such as oxidation of the alcohol, electrophilic aromatic substitution, or its behavior in more complex chemical transformations. researchgate.netresearchgate.net

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing crucial information about the reaction kinetics. researchgate.net For instance, a theoretical study on the cyclization of 2-(2-hydroxyethyl)phenol explored the reaction mechanism and the formation of a phenonium ion intermediate. core.ac.uk Similar approaches could be used to investigate the reactivity of this compound in various chemical environments.

Prediction of Spectroscopic Parameters (e.g., TD-DFT for Electronic Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. This approach calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. These calculations yield data on excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π→π* or n→π*).

For a molecule like this compound, a TD-DFT study would typically involve:

Optimization of the molecule's ground state geometry using a suitable DFT functional and basis set.

Subsequent TD-DFT calculations on the optimized geometry to compute the vertical excitation energies.

Analysis of the resulting electronic transitions and comparison with experimental UV-Vis spectra, if available.

Despite the common application of TD-DFT for a wide range of organic molecules, specific studies detailing the calculated electronic spectrum, transition energies, and oscillator strengths for this compound are not found in the reviewed literature. Research on similar but more complex phenolic compounds, such as 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol, has utilized TD-DFT to analyze their electronic properties, but this data is not transferable to the simpler this compound.

Table 1: Hypothetical TD-DFT Data for this compound

As no specific data is available in the literature, this table is a hypothetical representation of what a TD-DFT calculation might yield. The values are for illustrative purposes only and are not based on actual research findings.

| Excitation | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | N/A | N/A | N/A | N/A |

| S0 → S2 | N/A | N/A | N/A | N/A |

| S0 → S3 | N/A | N/A | N/A | N/A |

Conformational Analysis and Tautomeric Equilibria Studies

Computational methods are essential for investigating the three-dimensional structures and potential isomerism in flexible molecules like this compound.

Conformational Analysis:

The presence of rotatable single bonds (C-C and C-O) in the 1-hydroxyethyl side chain allows the molecule to adopt various spatial arrangements, or conformations. A computational conformational analysis would map the potential energy surface by rotating these bonds to identify stable conformers (energy minima) and the transition states that separate them. Such studies reveal the preferred three-dimensional shape of the molecule and the energy barriers to internal rotation. Intramolecular hydrogen bonding, for instance between the phenolic hydroxyl group and the alcoholic oxygen of the side chain, would be a key factor in determining the relative stability of different conformers.

Tautomeric Equilibria:

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For phenolic compounds, keto-enol tautomerism is a possibility, although for simple phenols, the enol (phenolic) form is overwhelmingly more stable. Another potential tautomerism in this compound could involve the formation of a quinone methide-like structure through a proton transfer event. Computational studies would calculate the relative energies of these potential tautomers to determine their equilibrium populations. A high energy difference would indicate that only one tautomer is significantly present under normal conditions.

While theoretical investigations of conformational landscapes and tautomeric equilibria are common for various phenols and related systems, a specific and detailed analysis for this compound, including the relative energies of its conformers and tautomers, is not documented in the searched scientific reports.

Table 2: Hypothetical Conformational Analysis Data for this compound

This table illustrates the type of data that would be generated from a conformational analysis. The conformer descriptions and energy values are hypothetical due to the lack of specific literature.

| Conformer | Dihedral Angle (°C-C-O-H) | Relative Energy (kcal/mol) | Population (%) | Hydrogen Bond (O-H···O) |

| Conformer A | N/A | 0.00 | N/A | Yes |

| Conformer B | N/A | N/A | N/A | No |

| Conformer C | N/A | N/A | N/A | No |

Reaction Mechanisms and Reactivity Profiles of the 2 1 Hydroxyethyl Phenol Scaffold

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a powerful activating substituent that significantly influences the reactivity of the aromatic ring and also serves as a primary site for derivatization.

The aromatic ring of 2-(1-Hydroxyethyl)phenol is highly activated towards electrophilic aromatic substitution (EAS). This heightened reactivity is primarily due to the phenolic hydroxyl (-OH) group, which is a strong electron-donating group through resonance. The lone pairs on the oxygen atom are delocalized into the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions. byjus.comlibretexts.org The 1-hydroxyethyl group is also considered a weakly activating, ortho- and para-directing group.

Given that the two substituents are adjacent (at positions 1 and 2), their directing effects combine to strongly favor substitution at the C4 (para to the hydroxyl group) and C6 (ortho to the hydroxyl group) positions. Steric hindrance from the hydroxyethyl (B10761427) side chain may influence the ratio of ortho to para substitution, often favoring the less hindered para position. The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Typical Products |

|---|---|---|

| Halogenation | Br₂ in a non-polar solvent | 4-Bromo-2-(1-hydroxyethyl)phenol and 6-Bromo-2-(1-hydroxyethyl)phenol. With excess bromine water, 4,6-Dibromo-2-(1-hydroxyethyl)phenol can form. byjus.com |

| Nitration | Dilute HNO₃ at low temperature | 2-(1-Hydroxyethyl)-4-nitrophenol and 2-(1-Hydroxyethyl)-6-nitrophenol. byjus.com |

| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | Predominantly 4-Alkyl-2-(1-hydroxyethyl)phenol. libretexts.org |

| Kolbe-Schmidt Reaction | 1. NaOH 2. CO₂ 3. H₃O⁺ | 3-(1-Hydroxyethyl)-4-hydroxybenzoic acid. libretexts.orglibretexts.org |

Etherification: The Williamson ether synthesis is a common method where the corresponding phenoxide ion reacts with an alkyl halide via an SN2 mechanism to yield an ether.

Esterification: Phenols can be acylated using acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270), to form phenyl esters. This is a prevalent strategy for modifying phenolic compounds. researchgate.net

Table 2: Derivatization Reactions at the Phenolic Hydroxyl Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Etherification | Methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) | 2-(1-Hydroxyethyl)-1-methoxybenzene |

| Esterification | Acetyl chloride ((CH₃CO)Cl) in pyridine | 2-(1-Hydroxyethyl)phenyl acetate (B1210297) |

| Silylation | Trimethylsilyl chloride (TMSCl) | 2-(1-Hydroxyethyl)phenoxy(trimethyl)silane |

Reactivity of the Alcoholic Hydroxyl Group

The secondary alcoholic hydroxyl group on the ethyl side chain exhibits reactivity distinct from its phenolic counterpart, undergoing nucleophilic substitution, oxidation, and participating in intramolecular reactions.

The alcoholic hydroxyl group is a poor leaving group. organic-chemistry.org Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. This is typically a two-step process:

Activation: The alcohol is treated with an agent like p-toluenesulfonyl chloride (TsCl) in pyridine to form a tosylate ester. This process does not affect the stereocenter.

Substitution: The resulting tosylate is an excellent leaving group and can be displaced by a wide range of nucleophiles (e.g., Br⁻, N₃⁻, CN⁻).

This substitution typically proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile. organic-chemistry.orgchemguide.co.uk A key consequence of the SN2 pathway is the inversion of stereochemistry at the chiral center. If the starting material is, for example, the (S)-enantiomer of this compound, the product of the SN2 reaction will be the (R)-enantiomer.

Table 3: Nucleophilic Substitution Pathways for the Alcoholic Hydroxyl Group

| Step | Reagents | Intermediate/Product | Stereochemical Outcome |

|---|---|---|---|

| Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 1-(2-Hydroxyphenyl)ethyl tosylate | Retention |

| Substitution | Sodium bromide (NaBr) | 1-(1-Bromoethyl)-2-hydroxybenzene | Inversion |

| Substitution | Sodium azide (B81097) (NaN₃) | 1-(1-Azidoethyl)-2-hydroxybenzene | Inversion |

As a secondary alcohol, the hydroxyethyl group can be oxidized to a ketone. libretexts.org This transformation results in the formation of 1-(2-hydroxyphenyl)ethanone, also known as 2'-hydroxyacetophenone (B8834). A variety of oxidizing agents can accomplish this conversion, with milder reagents being preferred to avoid oxidation of the activated phenol (B47542) ring.

Conversely, the ketone functionality of 1-(2-hydroxyphenyl)ethanone can be reduced back to the secondary alcohol, this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com

Table 4: Oxidation and Reduction of the Alcohol Functionality

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | 1-(2-Hydroxyphenyl)ethanone |

| Oxidation | Dess-Martin periodinane (DMP) | 1-(2-Hydroxyphenyl)ethanone |

| Oxidation | Swern Oxidation (e.g., (COCl)₂, DMSO, Et₃N) | 1-(2-Hydroxyphenyl)ethanone |

| Reduction | Sodium borohydride (NaBH₄) in Ethanol | This compound |

| Reduction | Lithium aluminum hydride (LiAlH₄) in dry ether, followed by H₃O⁺ workup | this compound |

The ortho positioning of the phenolic hydroxyl and the hydroxyethyl side chain facilitates intramolecular cyclization to form a five-membered heterocyclic ring system. Under acidic conditions, the alcoholic hydroxyl group can be protonated, turning it into a good leaving group (H₂O). Its departure generates a secondary benzylic carbocation, which is resonance-stabilized by the adjacent aromatic ring. The lone pair of electrons on the nearby phenolic oxygen can then act as an intramolecular nucleophile, attacking the carbocation to form 2-methyl-2,3-dihydrobenzofuran. This type of reaction is a powerful method for synthesizing dihydrobenzofuran scaffolds. researchgate.net

Stereochemical Control and Diastereoselective/Enantioselective Transformations

The stereochemical control in reactions involving the this compound scaffold is predominantly centered on the enantioselective synthesis of the molecule itself, primarily through the asymmetric reduction of its precursor, 2'-hydroxyacetophenone. A key methodology employed for this transformation is catalytic transfer hydrogenation, which has demonstrated high levels of enantioselectivity.

One of the most effective catalytic systems for this purpose involves the use of Noyori-type ruthenium(II) catalysts. These catalysts typically consist of a ruthenium metal center, an arene ligand (such as p-cymene), and a chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand. The chirality of the resulting this compound is dictated by the specific enantiomer of the chiral ligand used in the catalyst. For instance, the use of an (R,R)-TsDPEN ligand generally leads to the formation of the (R)-enantiomer of the alcohol, while the (S,S)-TsDPEN ligand yields the (S)-enantiomer.

The ortho-hydroxyl group on the phenyl ring of the substrate plays a crucial role in achieving high enantioselectivity. This hydroxyl group can act as a directing group, interacting with the catalyst in the transition state. This interaction helps to lock the conformation of the substrate as it approaches the catalyst, leading to a more ordered transition state and, consequently, a higher degree of stereochemical discrimination. This directing effect, combined with steric and electronic factors, allows for the production of this compound with high enantiomeric excess (ee). ufmg.br

Research has shown that tethered Ru(II)/η6-arene/diamine catalysts are particularly efficient for the asymmetric transfer hydrogenation of ketones, including those with electron-rich aromatic rings. While some substrates present challenges, the appropriate choice of catalyst and reaction conditions can lead to excellent results. For instance, in the asymmetric transfer hydrogenation of ortho-hydroxyphenyl acetophenone (B1666503) derivatives, high yields and enantiomeric excesses have been achieved. ufmg.br

The following table summarizes representative results for the asymmetric transfer hydrogenation of 2'-hydroxyacetophenone to yield enantiomerically enriched this compound.

| Catalyst | Hydrogen Donor | Product Configuration | Enantiomeric Excess (ee) | Reference |

| (R,R)-Ru-TsDPEN | Formic Acid/Triethylamine | (R) | High | ufmg.br |

| (S,S)-Ru-TsDPEN | Isopropanol (B130326)/Base | (S) | High | ufmg.br |

| Tethered Ru(II)/TsDPEN | Aqueous Sodium Formate | (S) or (R) | Up to 94% |

While the enantioselective synthesis of this compound is well-documented, there is a notable lack of extensive research on the diastereoselective transformations of this chiral scaffold once it is formed. Such transformations would involve reactions at other sites of the molecule that are influenced by the existing stereocenter at the benzylic alcohol position.

Elucidation of Catalytic Reaction Pathways

The elucidation of the catalytic reaction pathways for the formation of this compound via asymmetric transfer hydrogenation has been a subject of significant investigation, with the mechanism proposed by Noyori and colleagues being widely accepted. This mechanism is often referred to as a metal-ligand bifunctional catalysis. rsc.org

The catalytic cycle for the asymmetric transfer hydrogenation of 2'-hydroxyacetophenone using a Ru(II)-TsDPEN catalyst is initiated by the formation of a ruthenium hydride species. The precatalyst, typically a ruthenium chloride complex, reacts with a hydrogen donor, such as isopropanol or formic acid, in the presence of a base. This step generates a 16-electron ruthenium hydride complex, which is the active catalytic species.

The key step for the stereochemical induction is the transfer of a hydride from the ruthenium center and a proton from the amine ligand of the TsDPEN to the carbonyl group of the 2'-hydroxyacetophenone. This transfer occurs through a concerted, six-membered pericyclic transition state. In this transition state, the ketone substrate does not coordinate directly to the metal center but interacts with the catalyst through hydrogen bonding and steric interactions in the outer coordination sphere.

The stereochemical outcome of the reaction is determined by the specific geometry of this transition state. The chiral environment created by the TsDPEN ligand and the arene ligand on the ruthenium dictates how the ketone substrate can approach the active catalyst. The electron-rich ortho-hydroxyphenyl group of the substrate is thought to interact favorably with the η6-arene ring of the catalyst through a CH/π interaction, while the larger group on the ketone is positioned away from the arene ring to minimize steric hindrance. This preferred orientation ensures that the hydride and proton are delivered to a specific face of the prochiral ketone, leading to the formation of one enantiomer of the alcohol in excess. ufmg.brresearchgate.net

The catalytic cycle is completed by the release of the alcohol product and the regeneration of the 16-electron ruthenium complex, which can then react with another molecule of the hydrogen donor to restart the cycle. The efficiency of this catalytic pathway is evident from the high turnover numbers and enantioselectivities observed in these reactions.

Computational studies using density functional theory (DFT) have further supported this proposed mechanism. These studies have helped to visualize the plausible three-dimensional structures of the transition states and have provided a deeper understanding of the non-covalent interactions, such as CH/π interactions, that are crucial for the stabilization of the favored transition state and thus for the high degree of enantioselectivity. nih.gov

Derivatization and Functionalization Strategies for 2 1 Hydroxyethyl Phenol

Selective Protection and Deprotection Methodologies

The differential reactivity of the acidic phenolic hydroxyl group versus the less acidic secondary alcoholic hydroxyl group is the cornerstone of selective protection strategies. The phenoxide anion, readily formed under mild basic conditions, is a potent nucleophile, often complicating reactions at the secondary alcohol. Consequently, a carefully chosen protecting group strategy is essential for achieving regioselective functionalization.

The choice of protecting group depends on its stability to subsequent reaction conditions and the mildness of the conditions required for its eventual removal. Common strategies involve either protecting the more reactive phenolic hydroxyl group first or leveraging steric hindrance to selectively protect the secondary alcohol.

Common Protecting Groups for Phenolic Hydroxyls:

Methyl Ethers: Formed using reagents like dimethyl sulfate or methyl iodide with a mild base (e.g., K₂CO₃). Methyl ethers are robust and stable to a wide range of conditions but require harsh reagents for cleavage, such as boron tribromide (BBr₃). uwindsor.cahighfine.com

Benzyl (B1604629) (Bn) Ethers: Introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. Benzyl ethers are stable to many reagents but can be selectively removed by catalytic hydrogenation (e.g., H₂/Pd-C), which also reduces other susceptible groups. organic-chemistry.org

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are commonly used. They are introduced using TBDMS-Cl and a base like imidazole. Their key advantage is facile removal under mild, non-acidic conditions using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF). uwindsor.ca Aryl TBDMS ethers can be selectively cleaved in the presence of alkyl TBDMS ethers. researchgate.net

Tetrafluoropyridyl (TFP) Ethers: A newer protecting group installed in one step and stable to a range of common reaction conditions. It is readily cleaved under mild conditions, offering an attractive option for phenol (B47542) protection. rsc.org

Selective Protection Methodologies: A study on hydroxyalkyl phenols demonstrated that selective protection can be achieved by exploiting the choice of the protecting reagent. For instance, trityl chloride can be used to selectively protect the less hindered primary alcohol in the presence of the phenol, whereas other reagents might favor the phenolic position. researchgate.net In the case of 2-(1-Hydroxyethyl)phenol, the secondary alcohol presents more steric hindrance than a primary alcohol, but less than the phenolic oxygen in some contexts. The general principle remains: bulky protecting groups like tert-butyldimethylsilyl (TBDMS) may preferentially react at the less hindered site, while reactivity under basic conditions will favor protection at the more acidic phenolic site.

| Protecting Group | Introduction Reagents | Deprotection Conditions | Selectivity Notes |

|---|---|---|---|

| Methyl (Me) | MeI or Me₂SO₄, K₂CO₃ | BBr₃ or TMSI | Generally robust, harsh deprotection |

| Benzyl (Bn) | BnBr or BnCl, NaH | H₂, Pd/C | Cleaved by hydrogenolysis |

| p-Methoxybenzyl (PMB) | PMB-Cl, NaH | DDQ or TFA | Can be removed oxidatively |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF or mild acid | Sensitive to acid and fluoride ions |

| Trityl (Tr) | Tr-Cl, Pyridine (B92270), DMAP | Mild acid (e.g., TsOH, AcOH) | Bulky, selective for primary/less hindered alcohols |

Introduction of Amino and Other Heteroatom-Containing Functional Groups

Introducing nitrogen and other heteroatoms into the this compound scaffold opens avenues to new classes of compounds with potentially valuable properties.

Introduction of Amino Groups: A primary strategy for introducing an amino group is through the reductive amination of the corresponding ketone, 2-hydroxyacetophenone. wikipedia.org This versatile, often one-pot reaction, involves the condensation of the ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.com

Reaction Pathway: 2-hydroxyacetophenone is reacted with an amine source (e.g., ammonia (B1221849), a primary amine, or a secondary amine) in the presence of a reducing agent.

Reducing Agents: Mild reducing agents are preferred as they selectively reduce the protonated imine intermediate over the ketone starting material. Commonly used reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comsigmaaldrich.com

Amine Source: Using ammonia (often as ammonium acetate (B1210297) or ammonium trifluoroacetate) leads to the formation of a primary amine derivative. acs.org Using a primary or secondary amine as the nucleophile yields the corresponding secondary or tertiary amine derivative, respectively.

This methodology provides a direct route to analogs such as 2-(1-aminoethyl)phenol and its N-substituted derivatives, which are important precursors for various biologically active molecules. nih.gov

Introduction of Other Heteroatoms (S, P, etc.): The introduction of other heteroatoms like sulfur or phosphorus typically involves a two-step process. First, the secondary hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base. This activated intermediate can then undergo nucleophilic substitution (SN2) with a suitable heteroatom nucleophile.

Sulfur Introduction: Reaction of the tosylated derivative with a thiol (R-SH) or sodium hydrosulfide (NaSH) can introduce a thioether or a thiol group, respectively.

Phosphorus Introduction: Nucleophiles like phosphines or phosphites can be used to form C-P bonds, leading to phosphine or phosphonate derivatives.

Synthesis of Chiral and Stereoisomeric Analogs for Structure-Activity Relationship Studies

The secondary alcohol in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-2-(1-Hydroxyethyl)phenol. The synthesis of enantiomerically pure or enriched analogs is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Such stereoisomers are vital for conducting detailed structure-activity relationship (SAR) studies to understand how three-dimensional structure affects biological function. nih.gov

The most common and effective route to chiral analogs is the asymmetric reduction of the prochiral ketone, 2-hydroxyacetophenone.

Biocatalytic Asymmetric Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs) and carbonyl reductases (KREDs), are highly effective catalysts for producing chiral alcohols with excellent enantioselectivity (often >99% e.e.) under mild, environmentally benign conditions. nih.gov

Anti-Prelog Reduction: Short-chain carbonyl reductases (SCRs) from organisms like Candida parapsilosis have been shown to catalyze the anti-Prelog reduction of 2-hydroxyacetophenone to yield the (S)-enantiomer, (S)-1-phenyl-1,2-ethanediol (a closely related structure), with high optical purity. researchgate.netresearchgate.net

Prelog Reduction: Other enzymes, such as the (R)-carbonyl reductase (RCR) from the same organism, can produce the corresponding (R)-enantiomer. researchgate.net

Engineered Enzymes: Modern protein engineering allows for the modification of enzymes like TeSADH (secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus) to tune their stereopreference and achieve either (R) or (S) products from the same substrate. nih.gov

Chemo-catalytic Asymmetric Reduction: Transition metal complexes with chiral ligands are widely used for the asymmetric reduction of ketones.

Ruthenium-Based Catalysts: A well-established method involves the use of ruthenium catalysts complexed with chiral phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). For instance, Ru(OAc)₂{(S)-binap} has been used in the direct asymmetric reductive amination of related ketones, producing chiral amines with excellent enantioselectivity, demonstrating the power of this catalyst system for creating chiral C-N and C-O bonds. acs.org

Transfer Hydrogenation: Asymmetric transfer hydrogenation, often employing a ruthenium or rhodium catalyst with a chiral ligand and a hydrogen donor like isopropanol (B130326) or formic acid, is another efficient method for generating enantiopure alcohols.

The availability of both (R) and (S) enantiomers of this compound and its derivatives allows medicinal chemists and material scientists to probe the specific interactions of these molecules with chiral biological targets or in the formation of ordered materials.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

The strategic placement of two distinct functional groups—a nucleophilic phenol (B47542) and a modifiable secondary alcohol—on the benzene (B151609) ring makes 2-(1-Hydroxyethyl)phenol a highly adaptable component in multi-step synthetic pathways. This versatility allows for selective reactions at either functional site, providing chemists with a powerful tool for molecular design and construction.

The dual reactivity of this compound serves as a cornerstone for the synthesis of intricate molecular frameworks. The phenolic hydroxyl group can readily undergo O-alkylation or O-acylation to introduce a variety of substituents, while the secondary alcohol can be oxidized to a ketone, converted to a leaving group for substitution reactions, or used in esterification processes. This orthogonal reactivity is crucial for the stepwise assembly of complex target molecules.

For instance, the intramolecular cyclization of derivatives of this compound can lead to the formation of valuable heterocyclic structures. One of the most significant applications in this context is the synthesis of benzofurans. Through a dehydrative cyclization reaction, often catalyzed by an acid, the hydroxyl group of the ethyl side chain can react with the phenolic hydroxyl group to form a five-membered oxygen-containing ring fused to the benzene ring. Substituted benzofurans are prevalent motifs in numerous biologically active compounds and natural products, making this compound a key starting material for their synthesis.

The chiral nature of the secondary alcohol in this compound, when resolved into its individual enantiomers, offers a pathway to stereochemically defined structures. The (R)- and (S)-enantiomers can serve as chiral synthons, enabling the construction of enantiopure pharmaceuticals and other complex chiral molecules where specific stereochemistry is critical for biological activity.

In the realm of fine chemical manufacturing, which encompasses the production of pharmaceuticals, agrochemicals, and specialty chemicals, this compound functions as a pivotal intermediate. Its ability to be transformed into a variety of derivatives makes it a valuable component in the synthetic routes to high-value products.

The oxidation of the secondary alcohol to a ketone yields 2-hydroxyacetophenone, a widely used intermediate in the synthesis of flavonoids, pharmaceuticals, and fragrances. Conversely, reduction of the aromatic ring can lead to cyclohexyl derivatives, which are of interest in the synthesis of non-aromatic, functionalized cyclic compounds.

Furthermore, the phenolic group can direct electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the benzene ring at specific positions. This capability is instrumental in building up molecular complexity and tailoring the properties of the final product. The strategic manipulation of the functional groups of this compound allows for its incorporation into the synthesis of a diverse array of fine chemicals, underscoring its importance as a versatile synthetic intermediate.

Role in Catalytic Systems (e.g., as a Ligand or Chelating Agent)

The structure of this compound is well-suited for its potential application in the design of ligands for catalysis. The presence of two proximal oxygen-based functional groups—the phenolic hydroxyl and the secondary alcohol—creates a potential bidentate chelation site for metal ions. This chelation can stabilize the metal center and influence its reactivity, which is a fundamental principle in the design of homogeneous catalysts.

When deprotonated, the phenoxide and alkoxide can form strong bonds with a metal center, creating a stable metal complex. The stereochemistry of the chiral center in enantiomerically pure this compound can be transferred to the resulting metal complex, creating a chiral environment around the metal. Such chiral metal complexes are highly sought after for their ability to catalyze asymmetric reactions, which are crucial for the synthesis of enantiopure pharmaceuticals and other chiral fine chemicals.

For example, ligands derived from this compound could potentially be employed in a variety of metal-catalyzed reactions, including:

Asymmetric hydrogenations

Asymmetric epoxidations

Asymmetric carbon-carbon bond-forming reactions

While specific, widespread applications of this compound itself as a ligand in catalysis are not extensively documented in publicly available research, its structural motif is analogous to other successful bidentate ligands used in catalysis. Further research in this area could lead to the development of novel and efficient catalytic systems based on this versatile scaffold.

Integration into Polymer and Resin Development

The bifunctionality of this compound also lends itself to applications in polymer chemistry. Both the phenolic hydroxyl group and the secondary alcohol can participate in polymerization reactions, allowing for the incorporation of this molecule into various polymer backbones and resin networks.

The phenolic group is characteristic of monomers used in the production of phenolic resins (also known as phenoplasts). These resins are typically formed through the reaction of phenols with aldehydes, such as formaldehyde. The presence of the hydroxyethyl (B10761427) group in this compound can introduce additional functionality and modify the properties of the resulting resin. For example, the secondary alcohol can serve as a site for cross-linking or for further chemical modification of the polymer.

In the context of polyesters and polyethers, the hydroxyl groups of this compound can react with dicarboxylic acids (or their derivatives) and epoxides, respectively, to form polymeric chains. The rigid aromatic ring would contribute to the thermal stability and mechanical strength of the resulting polymer, while the pendant hydroxyl group (if only the phenolic hydroxyl is reacted) could be used to tune the polymer's hydrophilicity and provide a site for post-polymerization modification.

The potential applications in polymer and resin development include:

Monomer for specialty phenolic resins: Introducing flexibility and reactive sites.

Component of polyesters and polyethers: Enhancing thermal stability and providing functionality.

Building block for epoxy resins: Acting as a curing agent or being incorporated into the resin backbone.

While detailed research on the specific use of this compound in large-scale polymer production is not widely reported, its chemical structure suggests a strong potential for its use as a specialty monomer to create polymers with tailored properties for advanced applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic and biosynthetic routes for 2-(1-Hydroxyethyl)phenol in laboratory settings?

- Chemical Synthesis : Photocatalytic methods using anthraquinone derivatives (e.g., EtAQ) under simulated sunlight irradiation can yield this compound as an intermediate. This involves competitive reactions with triplet excited states of quinones, where hydrogen atom extraction from the alkyl chain occurs .

- Biosynthesis : Microbial biodegradation of phenol by Bacillus simplex produces this compound via acetaldehyde condensation with catechol intermediates. GC-MS analysis confirms this pathway, with optimal activity at pH 6.8 and 30°C .

Q. Which analytical techniques are most effective for characterizing this compound and its degradation products?

- GC-MS : Critical for identifying intermediates like 2-(1-Hydroxyethyl)anthraquinone and 4-(1-hydroxyethyl)benzene-1,2-diol. Retention times and mass spectra (e.g., m/z 138.1 for this compound) are key identifiers .

- HPLC/UV-Vis : Used to monitor degradation kinetics and quantify phenolic derivatives, particularly in photocatalytic studies .

- NMR Spectroscopy : Provides structural elucidation of hydroxyl and ethyl groups, with shifts in the aromatic region (~6.5–7.5 ppm) and hydroxyethyl protons (~1.2–1.5 ppm) .

Advanced Research Questions

Q. How do competing reaction pathways influence the photocatalytic degradation efficiency of this compound?

- In aerated solutions, this compound competes with quinones (e.g., EtAQ) for reactive oxygen species (ROS), such as triplet-excited states (T1). This competition reduces degradation rates (e.g., ~10⁻⁸ M s⁻¹ for phenol vs. ~10⁻⁷ M s⁻¹ for EtAQ). Under nitrogen, semiquinone radicals (EtAQ-H•) form null cycles, slowing degradation .

- Methodological Insight : Use oxygen-free reactors and isotopic labeling (e.g., ¹⁸O₂) to track ROS selectivity and pathway dominance .

Q. What structural features of this compound influence its bioactivity and pharmacological potential?

- The hydroxyethyl group enhances solubility and hydrogen-bonding capacity, critical for interactions with biological targets (e.g., enzymes or receptors). Comparisons with analogs like 1-Phenylethanol (lacking a methyl group) show altered reactivity and bioactivity due to steric and electronic effects .

- SAR Studies : Modify the hydroxyethyl chain length or introduce substituents (e.g., halogens) to assess antibacterial efficacy. For example, derivatives with extended alkyl chains show improved membrane permeability .

Q. What are the environmental persistence and biodegradation kinetics of this compound?

- Biodegradation : Bacillus simplex degrades this compound via catechol intermediates, with first-order kinetics (rate constant k = 0.12 h⁻¹). Acclimatized microbial consortia enhance degradation efficiency by 40% .

- Ecotoxicology : Preliminary assays indicate moderate toxicity to Daphnia magna (EC₅₀ = 12 mg/L). Use OECD Test Guideline 301 for aerobic mineralization studies and QSAR models to predict bioaccumulation .

Data Contradictions and Resolution

Q. How can conflicting data on degradation rates under aerobic vs. anaerobic conditions be reconciled?

- Aerobic degradation rates are higher due to ROS generation (e.g., HO₂•), while anaerobic systems rely on slower enzymatic pathways. Discrepancies arise from experimental setups (e.g., light intensity in photocatalytic studies). Standardize protocols using controlled irradiance (e.g., 450 W/m²) and validate with LC-MS/MS .

Methodological Recommendations

Q. What strategies optimize the biocatalytic synthesis of this compound?

- Enzyme Engineering : Use directed evolution to enhance alcohol dehydrogenase activity in Bacillus spp. for higher yield (e.g., >80% conversion).

- Solvent Systems : Employ ionic liquids (e.g., [BMIM][PF₆]) to improve substrate solubility and enzyme stability .

Q. How can researchers mitigate environmental risks during large-scale synthesis?

- Green Chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF.

- Waste Treatment : Integrate ozonation or Fenton reactions to mineralize residual phenolic compounds .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Photocatalytic degradation rate | 10⁻⁸ M s⁻¹ (phenol) | |

| Biodegradation rate constant | k = 0.12 h⁻¹ | |

| GC-MS m/z | 138.1 (this compound) | |

| Ecotoxicity (EC₅₀) | 12 mg/L (Daphnia magna) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.